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Introduction
Ent-(+)-Verticilide is a synthetic cyclooligomeric depsipeptide that has emerged as a potent

and selective inhibitor of the cardiac ryanodine receptor 2 (RyR2).[1][2][3] Unlike its natural

enantiomer, (-)-verticilide, which is inactive against mammalian RyR2, Ent-(+)-Verticilide
effectively reduces RyR2-mediated diastolic Ca2+ leak.[1] This aberrant Ca2+ release is a

known trigger for cardiac arrhythmias, such as catecholaminergic polymorphic ventricular

tachycardia (CPVT) and atrial fibrillation.[1][4] These application notes provide a detailed

overview of the mechanism of action of Ent-(+)-Verticilide on RyR2 channels, supported by

quantitative data and experimental protocols.

Mechanism of Action
Ent-(+)-Verticilide exerts its inhibitory effect by directly binding to the RyR2 channel complex.

[1] While the precise binding site remains to be fully elucidated, studies indicate a distinct

mechanism of action compared to other known RyR2 inhibitors like dantrolene and tetracaine.

[1] The binding of Ent-(+)-Verticilide stabilizes the closed state of the RyR2 channel, thereby

reducing the spontaneous Ca2+ leak from the sarcoplasmic reticulum (SR) during diastole.[1]

Importantly, this action does not involve altering RyR2 phosphorylation or the binding of

essential regulatory proteins such as Calmodulin (CaM) and FKBP12.6.[1] The selective
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inhibition of RyR2-mediated Ca2+ leak by Ent-(+)-Verticilide prevents the arrhythmogenic

delayed afterdepolarizations (DADs) without significantly affecting the normal cardiac action

potential.[1]

A structurally related analog, Ent-Verticilide B1, which has a smaller 18-membered ring, has

also been shown to inhibit RyR2 channels, suggesting that the core cyclic depsipeptide

structure is crucial for its activity.[2][3][5][6][7][8][9]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of Ent-
(+)-Verticilide and its analog, Ent-Verticilide B1, on RyR2 channel function.

Compound Assay Parameter Value Reference

Ent-Verticilide B1
Single-Channel

Recording
IC50 ~0.24 µM [2][8]

Ent-Verticilide B1
[3H]ryanodine

Binding
IC50 1.9 µM [10]

Ent-Verticilide B1

Spontaneous

Ca2+ Release in

Cardiomyocytes

IC50 0.23 µM [3]

Signaling Pathway and Experimental Workflow
Signaling Pathway of RyR2-Mediated Arrhythmogenesis
and Inhibition by Ent-(+)-Verticilide
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Caption: Pathophysiological cascade leading to arrhythmia and the inhibitory point of Ent-(+)-
Verticilide.

Experimental Workflow for Assessing RyR2 Inhibition
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Caption: Workflow for characterizing the inhibitory effects of compounds on RyR2 channels.

Experimental Protocols
[3H]Ryanodine Binding Assay
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This assay provides a quantitative measure of RyR2 channel activity, as [3H]ryanodine

preferentially binds to the open state of the channel.

Materials:

Cardiac sarcoplasmic reticulum (SR) vesicles

[3H]ryanodine

Binding buffer (e.g., 20 mM PIPES, 150 mM KCl, pH 7.0)

Ent-(+)-Verticilide stock solution (in DMSO)

Glass fiber filters

Scintillation cocktail and counter

Protocol:

Prepare cardiac SR vesicles from porcine or sheep hearts as previously described.[2]

In a 96-well plate, pre-incubate cardiac SR membranes (e.g., 3 mg/mL) with varying

concentrations of Ent-(+)-Verticilide or vehicle (DMSO) for 30 minutes at 22°C.[3]

The incubation solution should contain components to modulate RyR2 activity, such as 150

mM KCl, 5 mM GSH, protease inhibitors, and defined Ca2+ concentrations (e.g., buffered

with EGTA).[3]

Initiate the binding reaction by adding a subsaturating concentration of [3H]ryanodine (e.g.,

2-5 nM).

Incubate for 2-3 hours at 37°C to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound

radioactivity using a scintillation counter.

Non-specific binding is determined in the presence of a high concentration of unlabeled

ryanodine (e.g., 10-20 µM).

Specific binding is calculated by subtracting non-specific binding from total binding. Data are

then plotted as a function of Ent-(+)-Verticilide concentration to determine the IC50 value.

Single-Channel Recordings in Planar Lipid Bilayers
This technique allows for the direct observation of the gating behavior of individual RyR2

channels.

Materials:

SR vesicles containing RyR2

Planar lipid bilayer apparatus

Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and

phosphatidylcholine)

Cytosolic and luminal recording solutions with defined ion concentrations (e.g., Cs+ as the

charge carrier) and Ca2+ buffered to diastolic levels (e.g., 100 nM).[2]

ATP and other channel modulators as required.

Patch-clamp amplifier and data acquisition system.

Protocol:

Form a planar lipid bilayer by painting a solution of phospholipids across a small aperture

separating two chambers (cis and trans).

Fuse SR vesicles containing RyR2 channels to the bilayer by adding the vesicles to the cis

(cytosolic) chamber in the presence of a salt gradient.
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Once a single channel incorporates into the bilayer, perfuse the cis chamber to remove the

vesicles.

Record single-channel currents under voltage-clamp conditions using a patch-clamp

amplifier. The cytosolic solution should contain activating ligands such as ATP and a

physiological diastolic Ca2+ concentration.[10]

After obtaining a stable baseline recording, add Ent-(+)-Verticilide to the cis chamber at

various concentrations.[2]

Record channel activity for a sufficient duration (e.g., 30-60 seconds) at each concentration.

[2]

Analyze the data to determine the open probability (Po), mean open time, and mean closed

time of the channel.

Plot the relative Po as a function of Ent-(+)-Verticilide concentration to calculate the IC50.

Calcium Imaging in Isolated Cardiomyocytes
This method assesses the effect of Ent-(+)-Verticilide on spontaneous Ca2+ release events

(Ca2+ sparks and waves) in intact or permeabilized cardiomyocytes.

Materials:

Isolated ventricular cardiomyocytes

Ca2+-sensitive fluorescent indicator (e.g., Fluo-4 AM)

Confocal microscope equipped for live-cell imaging

Physiological salt solution (e.g., Tyrode's solution)

Ent-(+)-Verticilide stock solution

Protocol:
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Isolate ventricular myocytes from an appropriate animal model (e.g., mouse or rat) using

enzymatic digestion.

Load the cells with a Ca2+ indicator by incubating them with the acetoxymethyl (AM) ester

form of the dye (e.g., 1-5 µM Fluo-4 AM) for a specified period.

Wash the cells to remove excess dye and allow for de-esterification.

Place the coverslip with the loaded cells onto the stage of a confocal microscope and

perfuse with a physiological solution.

Record spontaneous Ca2+ sparks using a line-scan imaging mode to achieve high temporal

resolution.

To induce spontaneous Ca2+ release, cells can be paced electrically or exposed to

conditions that increase SR Ca2+ load.

After recording baseline Ca2+ spark activity, perfuse the cells with a solution containing Ent-
(+)-Verticilide at the desired concentration.[4]

Record Ca2+ sparks again in the presence of the compound.

Analyze the frequency, amplitude, and spatial spread of Ca2+ sparks before and after the

application of Ent-(+)-Verticilide to quantify its inhibitory effect.[1]

Conclusion
Ent-(+)-Verticilide represents a promising pharmacological tool for the investigation of RyR2

channel function and a potential therapeutic lead for the treatment of RyR2-mediated cardiac

arrhythmias. The protocols and data presented here provide a comprehensive resource for

researchers aiming to study the effects of this and other novel compounds on RyR2 channels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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